N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl group can be done via nucleophilic aromatic substitution.
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with an appropriate amine.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This can involve binding to the active site of an enzyme or interacting with receptor proteins to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substituents, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H13ClFN3O |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H13ClFN3O/c22-17-10-14(7-8-18(17)23)25-21(27)16-11-20(13-4-3-9-24-12-13)26-19-6-2-1-5-15(16)19/h1-12H,(H,25,27) |
InChI Key |
NEZJUYMSCWDPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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